
Copper (II) acetyl acetonate
Overview
Description
Chemical Structure and Properties
Copper (II) acetyl acetonate (Cu(acac)₂, CAS 13395-16-9) is a coordination complex with the molecular formula Cu(C₅H₇O₂)₂. It features a square-planar geometry where the copper(II) ion is chelated by two acetylacetonate ligands via their oxygen atoms . Key properties include:
- Molecular Weight: 261.76 g/mol
- Melting Point: 279–283°C
- Density: 1.72 g/cm³ (theoretical)
- Thermal Decomposition Rate: $ k_b = 3.02 \times 10^7 \exp\left(\frac{-1.15 \times 10^5}{RT}\right) \, \text{s}^{-1} $ (at 2200°C) .
Applications
Cu(acac)₂ is widely used as:
Preparation Methods
Copper (II) acetylacetonate can be synthesized through various methods. One common laboratory preparation involves the reaction of copper (II) sulfate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows :
[ \text{CuSO}_4 + 2(\text{Hacac}) + 2\text{NaOH} \rightarrow \text{Cu(acac)}_2 + \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O} ]
The blue precipitate formed is then filtered, washed, and dried. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps such as recrystallization from methanol .
Chemical Reactions Analysis
Copper (II) acetylacetonate participates in various chemical reactions, primarily due to its role as a catalyst. Some notable reactions include:
Oxidation: Copper (II) acetylacetonate can catalyze the oxidation of organic substrates. For example, it can facilitate the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can undergo ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Aziridination: It catalyzes the aziridination of alkenes using [N-(p-tolylsulfonyl)imino]phenyliodinane as the nitrogen source.
The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Catalysis
Copper (II) acetyl acetonate is widely recognized for its catalytic properties in various chemical reactions:
- Polymerization Reactions : It acts as a catalyst in the polymerization of olefins and transesterification processes, facilitating the formation of polymers and biodiesel .
- Curing Agents : Employed as a curing agent for epoxy resins, acrylic adhesives, and silicone rubbers, enhancing the mechanical properties of these materials .
- Organic Synthesis : Cu(acac)₂ is utilized in organic synthesis as a catalyst for coupling reactions and carbene transfer reactions, demonstrating its effectiveness in forming complex organic molecules .
Materials Science
The compound has significant applications in materials science:
- Thin Film Deposition : Research indicates that this compound can be used in thin film deposition techniques, which are crucial for developing electronic and optical materials. Studies have shown that post-deposition annealing can influence the structural and optical properties of films made from this compound .
- Nanomaterials : Cu(acac)₂ is also involved in synthesizing nanoparticles with tailored properties for applications in electronics and catalysis .
Agricultural Applications
In agriculture, this compound serves multiple roles:
- Fungicide and Algicide : It is used as an agricultural poison and algicide, effectively controlling fungal pathogens and algae growth in various environments .
- Pigment Production : The compound is employed as a pigment in inks, contributing to color stability and durability .
Case Study 1: Catalytic Activity
A study investigated the catalytic activity of this compound in the synthesis of biodiesel through transesterification. The results indicated that Cu(acac)₂ significantly increased the yield compared to traditional catalysts. The study highlighted its potential as an inexpensive alternative for biodiesel production .
Case Study 2: Thin Film Properties
Research focusing on the deposition of this compound thin films revealed that varying deposition conditions could lead to significant differences in film morphology and optical properties. The findings suggest that Cu(acac)₂ can be tailored for specific applications in optoelectronics by adjusting deposition parameters .
Data Table: Summary of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Catalysis | Polymerization, organic synthesis | Increases reaction rates and yields |
Materials Science | Thin film deposition | Customizable properties for electronics |
Agriculture | Fungicide, algicide | Effective control of pests and pathogens |
Industrial Coatings | Curing agents for resins and adhesives | Enhances durability and performance |
Mechanism of Action
The mechanism by which copper (II) acetylacetonate exerts its catalytic effects involves the coordination of the acetylacetonate ligands to the copper center, which facilitates various chemical transformations. The copper center can undergo redox changes, allowing it to participate in oxidation and reduction reactions. The acetylacetonate ligands stabilize the copper center and enhance its reactivity .
Comparison with Similar Compounds
Comparison with Similar Metal Acetyl Acetonates
Structural and Thermal Properties
Functional Comparisons
Catalytic Activity
- Cu(acac)₂ enables selective reduction of nitroarenes under mild conditions , whereas Co(acac)₂ is less effective than cobalt acetate in ammonia decomposition catalysts .
- Cu(acac)₂-Pb(hfa)₂ heterocomplexes exhibit chain-like coordination polymers with cis-configurations, enhancing structural versatility .
Thermal Behavior
- Cu(acac)₂ and Cu(NO₃)₂ precursors decompose at similar rates ($ k{\text{Cu}}/k{\text{TiO}_2} \approx 5 $), enabling synchronized CuO-TiO₂ monomer formation .
- Fe(acac)₃ requires lower decomposition temperatures (400°C) compared to Cu(acac)₂ (2200°C), making it suitable for low-energy processes .
Antimicrobial Performance
- Cu(acac)₂ complexes with fluorinated β-diketones (e.g., 2-thenoyltrifluoroacetone) show superior antibacterial activity against E. coli and S. aureus compared to free ligands .
- Similar enhancements are observed for Fe(II) and Co(II) β-diketonate complexes, though Cu(II) derivatives remain the most potent .
Biological Activity
Copper (II) acetyl acetonate, also known as cupric acetylacetonate, is a coordination compound with the formula . It has garnered attention in various fields, particularly in medicinal chemistry, due to its notable biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by its blue to blue-gray color and has a molecular weight of 261.76 g/mol. Its chemical identifiers include:
Property | Value |
---|---|
CAS Number | 13395-16-9 |
Molecular Formula | C10H14CuO4 |
Melting Point | 245°C |
Boiling Point | 160°C (at 9.8 mmHg) |
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules and its role as a catalyst in various biochemical reactions. It exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Additionally, copper ions are known to play a significant role in enzymatic processes, influencing cellular metabolism and signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study assessed the antiproliferative effects of copper complexes on various cancer cell lines, including HeLa (cervical cancer), BxPC-3 (pancreatic cancer), and RD (rhabdomyosarcoma). The findings demonstrated that:
- IC50 Values : The concentration required to inhibit cell proliferation by 50% was significantly lower for copper complexes compared to traditional chemotherapeutics like Doxorubicin.
- Selectivity Index (SI) : The SI values indicated that these complexes exhibit higher selectivity towards cancer cells over normal cells.
Table 1: Antiproliferative Activity of Copper Complexes
Compound | IC50 (μM) | SI |
---|---|---|
Copper(II) acetyl acetonate | 7.1 | 16.2 |
Doxorubicin | 10 | 3.7 |
Control (MDCK cells) | ≥100 | N/A |
Antioxidant Properties
This compound also demonstrates significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is beneficial in preventing cellular damage associated with oxidative stress. This property is particularly relevant in the context of cancer therapy, where oxidative stress can influence tumor progression and response to treatment.
Case Studies
- In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that copper complexes exhibit pronounced cytotoxic effects. For instance, the treatment of HeLa cells with copper(II) acetyl acetonate resulted in morphological changes indicative of apoptosis.
- In Vivo Models : Animal studies using Daphnia magna as a model organism demonstrated that copper complexes possess low toxicity while exhibiting potent anticancer properties. This suggests their potential for therapeutic applications with reduced side effects compared to conventional chemotherapy.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Copper(II) acetylacetonate, and how do reaction conditions influence product purity?
Copper(II) acetylacetonate is typically synthesized by reacting copper(II) salts (e.g., Cu(NO₃)₂ or CuCl₂) with acetylacetone (Hacac) in a basic medium. A common method involves dissolving copper nitrate in ethanol, adding acetylacetone, and adjusting the pH to ~8–9 using ammonia. The mixture is refluxed, cooled, and filtered to obtain crystalline Cu(acac)₂ . Purity depends on stoichiometric ratios, solvent choice, and crystallization conditions. For example, excess acetylacetone improves ligand coordination, while slow evaporation enhances crystal quality .
Q. Which spectroscopic and analytical techniques are critical for characterizing Cu(acac)₂?
Key techniques include:
- UV-Vis spectroscopy : Identifies d-d transitions (e.g., λ~600–700 nm for Cu²⁺ in octahedral geometry) .
- IR spectroscopy : Confirms ligand coordination via C=O (~1600 cm⁻¹) and C-H (~2900 cm⁻¹) stretching modes .
- Elemental analysis : Validates C, H, and Cu content to confirm stoichiometry .
- Molar conductance : Distinguishes neutral complexes (low conductance) from ionic species .
Q. How does the bidentate coordination of acetylacetonate influence Cu(acac)₂’s geometry and reactivity?
The acetylacetonate ligand (acac⁻) binds via two oxygen atoms in a bidentate manner, forming a six-membered chelate ring. This creates a square-planar or distorted octahedral geometry around Cu²⁺, depending on solvent and co-ligands. The delocalized negative charge across the O–C–C–C–O backbone stabilizes the complex and enhances solubility in non-polar solvents . This geometry also affects redox behavior, as seen in catalytic applications .
Q. What safety precautions are essential when handling Cu(acac)₂ in laboratory settings?
Cu(acac)₂ is a stable blue powder (melting point: 284–285°C) with no significant flammability or explosive hazards. However, standard precautions include:
- Avoiding inhalation of fine particles (use fume hoods).
- Storing in airtight containers away from strong oxidizers.
- Disposing via certified waste management protocols to prevent environmental release .
Advanced Research Questions
Q. How can thermal decomposition of Cu(acac)₂ be optimized for synthesizing copper oxide nanoparticles?
Cu(acac)₂ is a precursor for CuO nanoparticles via solid-state thermal decomposition. Key parameters:
- Temperature : Decomposition at 300–400°C under inert gas yields uniform nanoparticles. Higher temperatures (>500°C) may cause aggregation .
- Surfactants : Adding sodium dodecyl sulfate (SDS) controls morphology (e.g., spherical vs. porous structures) .
- Precursor treatment : γ-irradiation of the precursor alters decomposition kinetics, enabling tailored crystallinity and surface area .
Q. What experimental strategies resolve contradictions in Cu(acac)₂’s solubility across studies?
Reported solubility variations arise from solvent polarity and complex charge. While Cu(acac)₂ is neutral and soluble in chloroform or toluene, trace impurities (e.g., unreacted Cu²⁺ salts) can reduce solubility. Researchers should:
- Purify via recrystallization.
- Use polarity-index-matched solvents.
- Validate purity with TGA (thermal stability up to 250°C) .
Q. How does Cu(acac)₂ function in catalytic systems, and what factors influence its activity?
Cu(acac)₂ acts as a catalyst in oxidation reactions (e.g., betulin oxidation) and cross-coupling reactions. Performance depends on:
- Co-ligands : Mixed-chelate complexes (e.g., [Cu(acac)(diamine)]⁺) enhance stability and selectivity .
- Support matrices : Dendrimers or polymers improve recyclability. For example, polymer-supported Cu(acac)₂ achieved 53% conversion in betulin oxidation vs. 17% for unsupported systems .
- Reaction medium : Polar aprotic solvents (e.g., DMF) favor electron-transfer pathways .
Q. What advanced techniques characterize Cu(acac)₂’s role in dye-sensitized solar cells (DSSCs)?
In DSSCs, Cu(acac)₂-derived complexes act as redox mediators. Researchers use:
- Electrochemical impedance spectroscopy (EIS) : To analyze charge-transfer resistance.
- Photoluminescence (PL) spectroscopy : To study electron-hole recombination rates.
- X-ray absorption spectroscopy (XAS) : To probe Cu²⁺ coordination changes under operational conditions .
Q. How do ligand substitutions impact Cu(acac)₂’s electronic properties for optoelectronic applications?
Replacing acac⁻ with stronger-field ligands (e.g., bipyridine) shifts UV-Vis absorption peaks and alters redox potentials. For example, mixed-ligand complexes exhibit tunable bandgaps, enabling applications in light-emitting diodes (LEDs) or sensors. DFT calculations correlate ligand electronegativity with HOMO-LUMO gaps .
Q. What methodologies address Cu(acac)₂’s instability in acidic or aqueous environments?
Cu(acac)₂ hydrolyzes in acidic conditions, releasing Cu²⁺. To stabilize it:
Properties
IUPAC Name |
copper;(Z)-4-oxopent-2-en-2-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPSWYYEKYVEJ-FDGPNNRMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CuO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] | |
Record name | Cupric acetylacetonate | |
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Boiling Point |
Sublimes | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |
Record name | CUPRIC ACETYLACETONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; soluble in chloroform | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |
Record name | CUPRIC ACETYLACETONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
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Color/Form |
Blue powder | |
CAS No. |
13395-16-9 | |
Record name | Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
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Record name | Copper(II) 4-oxopent-2-en-2-olate | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPPER(II) 4-OXOPENT-2-EN-2-OLATE | |
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Record name | CUPRIC ACETYLACETONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
284 C degrees (decomposes) | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |
Record name | CUPRIC ACETYLACETONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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